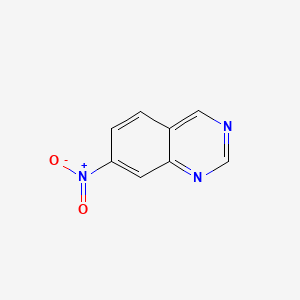

7-Nitroquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-nitroquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)7-2-1-6-4-9-5-10-8(6)3-7/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYMOWJSENQTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Nitroquinazoline chemical properties and structure

An In-depth Technical Guide to 7-Nitroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. As a pivotal intermediate, its strategic utility is derived from the quinazoline core, a privileged scaffold in numerous therapeutic agents, and the versatile nitro group at the 7-position, which serves as a chemical handle for extensive derivatization. This technical guide provides a comprehensive overview of the core chemical properties, structure, spectroscopic profile, and synthesis of this compound. Furthermore, it delves into its reactivity and critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. Detailed, field-proven experimental protocols for its synthesis and characterization are provided to support researchers and drug development professionals in leveraging this valuable molecule.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended pharmacophores, facilitating high-affinity interactions with biological targets. Consequently, quinazoline derivatives have been successfully developed into approved drugs for various indications, including cancer, hypertension, and microbial infections.[2][3]

The introduction of a nitro group (—NO₂) onto this scaffold profoundly influences its electronic properties and chemical reactivity. Specifically, placing the nitro group at the 7-position creates a versatile synthetic intermediate. The strong electron-withdrawing nature of the nitro group modifies the reactivity of the entire ring system and, most importantly, provides a latent amino group. Through a straightforward reduction, the 7-nitro moiety is converted to a 7-amino group, a key nucleophile used to build out complex molecular architectures and explore structure-activity relationships (SAR) in drug design.[4] This guide focuses specifically on this compound, a foundational building block for the next generation of targeted therapies.

Physicochemical and Structural Properties

The fundamental identity of this compound is established by its chemical formula, molecular weight, and unique structural identifiers. These properties are critical for its accurate handling, characterization, and use in quantitative experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| CAS Number | 7557-00-8 | PubChem[5] |

| Molecular Formula | C₈H₅N₃O₂ | PubChem[5] |

| Molecular Weight | 175.14 g/mol | PubChem[5] |

| Canonical SMILES | C1=CC2=CN=CN=C2C=C1[O-] | PubChem[5] |

| InChI Key | GDYMOWJSENQTNU-UHFFFAOYSA-N | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 4 | PubChem[5] |

| XLogP3 | 0.9 | PubChem[5] |

The structure of this compound consists of a fused heterocycle where a pyrimidine ring is annulated to a benzene ring. The nitro group is substituted at position 7 of the benzene portion of the scaffold.

Figure 1: Chemical Structure of this compound.

Spectroscopic Profile

Structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a complete, published dataset for the parent compound is sparse, the expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.

Table 2: Predicted and Typical Spectroscopic Data for this compound

| Technique | Feature | Expected Value/Observation | Rationale & Notes |

| ¹H NMR | δ (H2, H4) | ~9.4 - 9.6 ppm | Protons on the pyrimidine ring are highly deshielded. |

| δ (H5, H6, H8) | ~8.0 - 9.0 ppm | Aromatic protons on the benzene ring. The strong electron-withdrawing NO₂ group at C7 significantly deshields adjacent protons H6 and H8. H8 is often a doublet, H6 a doublet of doublets, and H5 a doublet. | |

| ¹³C NMR | δ (C=N) | ~150 - 165 ppm | Carbons in the pyrimidine ring (C2, C4). |

| δ (C-NO₂) | ~145 - 150 ppm | Aromatic carbon directly attached to the nitro group (C7). | |

| δ (Aromatic C) | ~120 - 140 ppm | Remaining aromatic carbons. | |

| FTIR | N-O Stretch | 1515-1560 cm⁻¹ (asymmetric)1345-1385 cm⁻¹ (symmetric) | Strong, characteristic absorbances for an aromatic nitro group.[6] |

| C=N Stretch | 1610-1635 cm⁻¹ | Stretching vibration from the pyrimidine ring.[7] | |

| Ar C=C Stretch | 1475-1580 cm⁻¹ | Multiple bands from the fused aromatic system.[7] | |

| Ar C-H Bending | 700-900 cm⁻¹ | Out-of-plane bending provides information on the substitution pattern. | |

| Mass Spec (EI) | [M]⁺ | m/z = 175 | Molecular ion peak corresponding to the molecular weight.[5] |

| Fragments | m/z = 145, 129, 117 | Loss of NO ([M-30]), loss of NO₂, ([M-46]), and subsequent fragmentation of the quinazoline ring. |

Synthesis and Reactivity

Plausible Synthesis Route

Direct electrophilic nitration of the parent quinazoline scaffold is synthetically challenging for achieving 7-substitution. Under strong acidic conditions (e.g., HNO₃/H₂SO₄), the pyrimidine nitrogens are protonated, strongly deactivating the entire heterocyclic system to further electrophilic attack. The substitution that does occur is directed to the 5- and 8-positions of the benzene ring.[8]

Therefore, a more robust and regioselective strategy involves constructing the quinazoline ring from a pre-functionalized benzene precursor. The most common and effective approach starts with 2-amino-4-nitrobenzoic acid . This ensures the nitro group is correctly positioned prior to the cyclization step that forms the pyrimidine ring. The Niementowski quinazoline synthesis, or variations thereof, which involves condensation with formamide or formamidine, is the method of choice.

Figure 2: Plausible Synthetic Pathway for this compound.

Causality of the Synthetic Design:

-

Starting Material Selection: 2-amino-4-nitrobenzoic acid is chosen because the relative positions of the amine, carboxylic acid, and nitro group are ideal for the subsequent cyclization to yield a 7-substituted quinazoline.

-

Cyclocondensation: Reacting the anthranilic acid derivative with formamidine acetate provides the necessary carbon and nitrogen atoms to form the pyrimidine ring, resulting in the more stable 7-nitroquinazolin-4(3H)-one intermediate.

-

Chlorination: The hydroxyl group at the 4-position of the quinazolinone is a poor leaving group. Conversion to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl₃) creates an excellent electrophilic site for subsequent nucleophilic aromatic substitution or, in this case, for removal.

-

Reductive Dechlorination: The final step involves the removal of the chlorine atom at the 4-position. This can be achieved via catalytic hydrogenation (e.g., H₂ over Pd/C), which simultaneously reduces the chloro group, yielding the target this compound.

Chemical Reactivity

The reactivity of this compound is dominated by two key features: the electrophilic nature of the pyrimidine ring and the reducible nitro group on the benzene ring.

-

Nucleophilic Aromatic Substitution (SₙAr): The pyrimidine ring is electron-deficient and susceptible to attack by nucleophiles, particularly at the 2- and 4-positions, especially if a leaving group (like a halogen) is present.[9]

-

Reduction of the Nitro Group: This is the most synthetically valuable reaction of this compound. The nitro group can be cleanly reduced to a primary amine (7-aminoquinazoline) using various reagents, such as tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd-C). This transformation is the gateway to a vast library of derivatives, as the resulting aniline is a versatile nucleophile for amide bond formation, alkylations, and participation in cross-coupling reactions.

Applications in Medicinal Chemistry and Drug Development

This compound is rarely a final drug product; its value lies in its role as a strategic intermediate. The 7-aminoquinazoline scaffold, readily accessed from it, is a key component in a multitude of potent and selective kinase inhibitors.

A Privileged Scaffold for Kinase Inhibitors

Many successful kinase inhibitors, including the EGFR inhibitors Gefitinib and Erlotinib, are based on a 4-anilinoquinazoline core.[10][11] The quinazoline N1 atom acts as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP to anchor the inhibitor in the enzyme's hinge region. The 7-position is a key vector for introducing solubilizing groups or moieties that can probe deeper into the binding pocket to enhance potency and selectivity.

Figure 3: Role of the 7-Aminoquinazoline Scaffold in Kinase Inhibitor Design.

The synthesis of Gefitinib analogues often involves a 6,7-disubstituted quinazoline core.[4] The methodologies for installing substituents at the 7-position are directly applicable from the 7-nitro or 7-amino precursors, highlighting the compound's importance in building these complex therapeutic agents.

Experimental Protocols

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 7-Nitroquinazolin-4(3H)-one (Intermediate I1)

-

Rationale: This protocol utilizes the Niementowski reaction to construct the quinazolinone ring from a pre-nitrated starting material, ensuring correct regiochemistry. 2-Ethoxyethanol is used as a high-boiling solvent to drive the condensation and dehydration.

-

Materials:

-

2-Amino-4-nitrobenzoic acid (1.0 eq)

-

Formamidine acetate (3.0 eq)

-

2-Ethoxyethanol

-

-

Procedure:

-

Combine 2-amino-4-nitrobenzoic acid and formamidine acetate in a round-bottom flask equipped with a reflux condenser.

-

Add 2-ethoxyethanol to create a slurry (approx. 5-10 mL per gram of benzoic acid).

-

Heat the mixture to reflux (approx. 135 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

After 4-6 hours, or upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. If not, slowly add water to induce precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake sequentially with cold water and then a small amount of cold ethanol to remove residual solvent and impurities.

-

Dry the solid under vacuum to yield 7-nitroquinazolin-4(3H)-one as a solid, typically yellow or light brown.

-

-

Validation: The product should be characterized by ¹H NMR and Mass Spectrometry to confirm the structure and purity before proceeding.

Spectroscopic Characterization Workflow

-

Rationale: A multi-technique approach is essential to unambiguously confirm the identity, structure, and purity of the synthesized this compound.

-

Workflow:

-

Purity Assessment (HPLC):

-

Dissolve a small sample in a suitable solvent (e.g., Acetonitrile/Water).

-

Inject onto a reverse-phase C18 column.

-

Run a gradient elution method and monitor with a UV detector (e.g., at 254 nm).

-

A pure sample should exhibit a single major peak. Purity is calculated by peak area integration.

-

-

Mass Verification (MS):

-

Analyze the sample via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry.

-

Look for the protonated molecular ion [M+H]⁺ at m/z = 176.14.

-

If using Electron Ionization (EI), look for the molecular ion [M]⁺ at m/z = 175.14 and characteristic fragments.[5]

-

-

Structural Elucidation (NMR):

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire a ¹H NMR spectrum. Verify the presence of signals in the aromatic region (~8.0-9.6 ppm) with the expected chemical shifts and coupling patterns (doublets, doublet of doublets) consistent with the 1,2,4-trisubstituted benzene ring and the pyrimidine protons.

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

-

-

Functional Group Identification (FTIR):

-

Conclusion

This compound stands as a molecule of high strategic value for chemical and pharmaceutical research. Its true potential is realized not as an end product, but as a versatile and powerful building block. The ability to reliably place a nitro group at the 7-position—a key site for molecular elaboration—and subsequently convert it to an amine, provides a robust entry point into vast chemical space. Understanding its physicochemical properties, reactivity, and the logic behind its synthesis allows researchers to efficiently incorporate this scaffold into rational drug design campaigns, particularly for the development of next-generation kinase inhibitors and other targeted therapeutics. The protocols and data presented herein serve as a foundational guide for scientists aiming to harness the full potential of this important chemical entity.

References

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. Molekul.

-

7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum - ChemicalBook. ChemicalBook.

-

This compound | C8H5N3O2 | CID 600250 - PubChem. National Center for Biotechnology Information.

-

Regioselectivity of Electrophilic Attack on 4-Methyl-1-thioxo-1,2,4,5-tetrahydro[10][12][13]triazolo[4,3-a]quinazolin-5-one. Part 1: Reactions at the Sulfur Atom - MDPI. MDPI.

-

7-methoxy-6-nitroquinazolin-4(3H)-one | C9H7N3O4 | CID 135547025 - PubChem. National Center for Biotechnology Information.

-

6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS - Muby Chemicals. Muby Chemicals.

-

An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. ACG Publications.

-

Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - Semantic Scholar. Semantic Scholar.

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - NIH. National Center for Biotechnology Information.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. MDPI.

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. National Center for Biotechnology Information.

-

Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC. National Center for Biotechnology Information.

-

Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange. Stack Exchange.

-

Synthetic route for the preparation of gefitinib analogues 10-17.... - ResearchGate. ResearchGate.

-

7-Nitroquinoline | C9H6N2O2 | CID 11946 - PubChem. National Center for Biotechnology Information.

-

Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed. National Center for Biotechnology Information.

-

7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. SpectraBase.

-

This compound | 7557-00-8 - ChemicalBook. ChemicalBook.

-

7-Nitro-8-hydroxyquinoline - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase.

-

Novel quinazoline derivatives: key pharmacological activities. Ayu-science.com.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. TSI Journals.

-

Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. National Center for Biotechnology Information.

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. Frontiers.

-

Figure 4: FTIR Spectrum for compound (11). - ResearchGate. ResearchGate.

-

(PDF) Synthesis and anticancer activity of 4-aminoquinazoline derivatives - ResearchGate. ResearchGate.

-

6-Nitroquinazoline | C8H5N3O2 | CID 600211 - PubChem. National Center for Biotechnology Information.

-

CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google Patents. Google Patents.

-

Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI. MDPI.

-

FTIR Functional Group Database Table with Search - InstaNANO. InstaNANO.

-

CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents. Google Patents.

-

Synthesis of 2-nitrobenzoic acid - PrepChem.com. PrepChem.com.

-

Quinoline - NIST WebBook. National Institute of Standards and Technology.

Sources

- 1. Quinoline, 8-nitro- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib | MDPI [mdpi.com]

- 4. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C8H5N3O2 | CID 600250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. instanano.com [instanano.com]

- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. ukm.my [ukm.my]

- 11. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]

- 13. mdpi.com [mdpi.com]

The Synthesis of 7-Nitroquinazoline-4(3H)-one: A Technical Guide for Medicinal Chemistry

Abstract

The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its many derivatives, 7-nitroquinazolin-4(3H)-one stands out as a pivotal intermediate, particularly in the development of targeted cancer therapies. The strategic placement of the nitro group at the 7-position provides a versatile chemical handle for extensive functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for drug discovery. This in-depth technical guide details a reliable and efficient synthetic route to 7-nitroquinazolin-4(3H)-one, explains the underlying chemical mechanisms, and provides field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of the Quinazolinone Core

Quinazoline and its derivatives are a class of heterocyclic compounds that have garnered immense interest due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties[1][2]. The quinazolin-4(3H)-one core is particularly significant and is classified as a "privileged structure" in drug discovery. This designation is reserved for molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a rich source for lead compound generation.

The true value of 7-nitroquinazolin-4(3H)-one (Molecular Formula: C₈H₅N₃O₃, MW: 191.14 g/mol ) lies in its role as a versatile building block[1][3]. The nitro group is a powerful electron-withdrawing group that influences the electronic properties of the entire scaffold. More importantly, it can be readily reduced to a primary amine (7-aminoquinazolin-4(3H)-one). This amino group serves as a key point for diversification, allowing chemists to introduce a wide array of substituents to modulate the compound's potency, selectivity, and pharmacokinetic properties[1]. This strategic functionalization is central to the design of kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer progression.

Overview of Synthetic Strategy

The synthesis of the 7-nitroquinazolin-4(3H)-one core is most directly achieved through a one-step cyclocondensation reaction. This approach leverages a strategically substituted anthranilic acid derivative, where the nitro group is already in the desired position. This pre-functionalization strategy is often more efficient and provides better regiochemical control than attempting to nitrate the parent quinazolinone scaffold, which can lead to a mixture of isomers.

The chosen and most reliable method is a variation of the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid with an amide source[4]. In this case, 2-amino-4-nitrobenzoic acid is reacted with formamidine acetate to construct the pyrimidine ring, directly yielding the target compound.

Caption: High-level overview of the one-step synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 7-nitroquinazolin-4(3H)-one from 2-amino-4-nitrobenzoic acid. The procedure is based on established and verified methodologies to ensure reproducibility and a high yield of the target intermediate[4].

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |

| 2-Amino-4-nitrobenzoic acid | 616-79-5 | C₇H₆N₂O₄ | 182.13 | Starting Material |

| Formamidine acetate | 3473-63-0 | C₃H₈N₂O₂ | 104.11 | Amide source for cyclization |

| Ethanol (Anhydrous) | 64-17-5 | C₂H₅OH | 46.07 | Reaction Solvent |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | For washing the solid product |

| Diethyl Ether | 60-29-7 | C₄H₁₀O | 74.12 | For washing the solid product |

Step-by-Step Procedure

The following workflow outlines the key steps from reaction setup to product isolation.

Caption: Step-by-step experimental workflow diagram.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-nitrobenzoic acid (18.2 g, 0.1 mol) and formamidine acetate (20.8 g, 0.2 mol)[4].

-

Scientist's Insight: Using a 2:1 molar excess of formamidine acetate ensures the reaction goes to completion by driving the equilibrium towards the product. Anhydrous ethanol is crucial as water can interfere with the condensation reaction.

-

-

Solvent Addition: Add 100 mL of anhydrous ethanol to the flask[4].

-

Cyclization Reaction: Heat the reaction mixture to reflux (approximately 78°C) with continuous stirring. Maintain the reflux for 6 hours[4]. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Isolation: After 6 hours, cool the reaction mixture to room temperature. A solid precipitate of the product will form.

-

Purification: Filter the solid using a Büchner funnel and wash the filter cake sequentially with 20 mL of deionized water, 30 mL of cold ethanol, and finally 30 mL of diethyl ether[4].

-

Scientist's Insight: The washing sequence is designed to remove any unreacted starting materials and impurities. Water removes residual salts, cold ethanol removes organic impurities that are more soluble in cold alcohol than the product, and ether is used to facilitate drying.

-

-

Drying: Dry the resulting solid under vacuum to obtain the final product, 7-nitro-4(3H)-quinazolinone. The expected yield is approximately 15.8 g (82.8%)[4]. The product typically appears as a light yellow to brown solid[1][3].

Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis. The formation of 7-nitroquinazolin-4(3H)-one proceeds via a cyclocondensation pathway.

The Niementowski Reaction Variant

The reaction is a variant of the classical Niementowski synthesis. It involves two key stages: initial acylation followed by intramolecular cyclization.

-

Amidine Formation and Acylation: Formamidine acetate serves as the source for formamide in situ. The amino group of the 2-amino-4-nitrobenzoic acid performs a nucleophilic attack on the carbonyl-like carbon of the formamidine.

-

Intramolecular Cyclization: An intermediate N-acylanthranilic acid derivative is formed, which then undergoes an intramolecular nucleophilic attack from the newly formed amide nitrogen onto the carboxylic acid group.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic pyrimidine ring, yielding the final quinazolinone product.

Caption: Simplified mechanism of quinazolinone ring formation.

Conclusion and Future Directions

The synthesis of 7-nitroquinazolin-4(3H)-one via the cyclocondensation of 2-amino-4-nitrobenzoic acid is a robust, high-yielding, and scalable method that provides access to a critical intermediate in drug discovery. The procedure is straightforward and relies on readily available starting materials. The resulting product serves as a versatile platform for the development of novel quinazoline derivatives, particularly through the reduction of the nitro group to an amine, which opens up a vast chemical space for derivatization. As the demand for targeted therapeutics continues to grow, the efficient synthesis of such key building blocks will remain an essential endeavor for medicinal chemists worldwide.

References

- Yong, J.-P., Yu, G.-P., Li, J.-M., Hou, X.-L., & Aisa, H. A. (n.d.). 7-Nitroquinazolin-4(3H)-one. ResearchGate.

- The Role of 7-Nitroquinazolin-4(3H)-one in Modern Chemical Synthesis. (n.d.).

- Optimizing Your Synthesis with High-Purity 7-Nitroquinazolin-4(3H)-one. (2025, December 31).

-

7-Fluoro-6-nitroquinazolin-4(3H)-one. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.

- 6-Nitro-7-tosylquinazolin-4(3H)-one. (n.d.). Semantic Scholar.

-

Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. (n.d.). PubMed Central. Retrieved from [Link]

- SYNTHESIS OF 3,4- DIHYDROQUINAZOLINONES VIA RING CLOSURE OR REDUCTION. (n.d.). DiVA portal.

- Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. (2025, August 9). ResearchGate.

- Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. (n.d.).

-

2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction. (2020, December 24). RSC Publishing. Retrieved from [Link]

- Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025, November 27).

Sources

An In-depth Technical Guide to 7-Nitroquinazoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Among its numerous derivatives, 7-nitroquinazoline stands out as a pivotal intermediate, offering a versatile platform for the synthesis of complex molecules with significant therapeutic potential. The strategic placement of the nitro group on the quinazoline core imparts unique reactivity and provides a handle for further chemical modifications, making it a valuable building block in drug discovery and development.

This technical guide provides a comprehensive overview of this compound, from its fundamental physicochemical properties to its synthesis and diverse applications. As Senior Application Scientists, our goal is to present this information with technical accuracy and practical insights, empowering researchers to leverage the full potential of this important chemical entity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This compound is a heterocyclic aromatic compound with the molecular formula C₈H₅N₃O₂.

| Property | Value | Source |

| CAS Number | 7557-00-8 | [1] |

| Molecular Weight | 175.14 g/mol | [1] |

| Molecular Formula | C₈H₅N₃O₂ | [1] |

| Appearance | Expected to be a solid | |

| Solubility | Soluble in many organic solvents |

The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the quinazoline ring system, impacting its reactivity and potential for intermolecular interactions. This electronic feature is a key determinant of its utility as a synthetic intermediate.

Synthesis of this compound: A Proposed Pathway

While a variety of methods exist for the synthesis of the quinazoline core, the direct nitration of quinazoline is a common approach for introducing a nitro group. The following proposed synthesis is based on established principles of electrophilic aromatic substitution on the quinazoline ring system.

Reaction Principle

The synthesis of this compound can be achieved through the electrophilic nitration of quinazoline. The reaction involves the treatment of quinazoline with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich quinazoline ring. The regioselectivity of the nitration is influenced by the electronic properties of the quinazoline nucleus.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general procedures for nitration of similar heterocyclic compounds. Researchers should conduct a thorough risk assessment and optimize the reaction conditions in a controlled laboratory setting.

Materials and Reagents:

-

Quinazoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add quinazoline to concentrated sulfuric acid at 0°C (ice bath). Stir until complete dissolution.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinazoline solution, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane or another suitable organic solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline ring. The chemical shifts will be influenced by the electron-withdrawing effect of the nitro group and the nitrogen atoms in the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbons attached to or in proximity to the nitro group and nitrogen atoms will exhibit characteristic downfield shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (175.14 g/mol ). Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1370-1330 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the aromatic C-H and C=C/C=N bonds.

Reactivity and Chemical Properties

The chemical reactivity of this compound is largely dictated by the interplay of the electron-deficient quinazoline ring and the strongly electron-withdrawing nitro group.

Reduction of the Nitro Group

A key transformation of this compound is the reduction of the nitro group to an amino group, yielding 7-aminoquinazoline. This reaction is a critical step in many synthetic pathways as it introduces a versatile nucleophilic center.

Caption: Reduction of this compound to 7-Aminoquinazoline.

This transformation opens up a vast array of possibilities for further functionalization, including diazotization, acylation, and alkylation reactions, allowing for the introduction of diverse pharmacophores.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the quinazoline ring, further enhanced by the nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions, particularly at positions activated by the ring nitrogens.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules. The quinazoline scaffold itself is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities.[2][3][4]

Intermediate in the Synthesis of Bioactive Molecules

The primary application of this compound is as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[5] The ability to transform the nitro group into an amine allows for the construction of a diverse library of compounds for screening against various biological targets.

Potential Pharmacological Significance

While this compound itself is not typically the final active pharmaceutical ingredient (API), its derivatives have been investigated for a range of pharmacological activities, including:

-

Anticancer Agents: The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy.[2]

-

Antimicrobial Agents: Quinazoline derivatives have shown promise as antibacterial and antifungal agents.[3]

-

Anti-inflammatory Agents: Certain substituted quinazolines exhibit anti-inflammatory properties.[6]

The synthesis of novel derivatives from this compound continues to be an active area of research in the quest for new and improved therapeutic agents.

Conclusion

This compound is a molecule of significant strategic importance in the fields of organic synthesis and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool for researchers and drug development professionals. A thorough understanding of its synthesis, characterization, and chemical behavior is paramount for its effective utilization in the creation of novel compounds with the potential to address unmet medical needs. This guide serves as a foundational resource to stimulate further research and innovation centered around this valuable chemical entity.

References

- The Role of 7-Nitroquinazolin-4(3H)-one in Modern Chemical Synthesis. (URL not available)

- Optimizing Your Synthesis with High-Purity 7-Nitroquinazolin-4(3H)-one. (URL not available)

- 3 - Supporting Inform

- An In-depth Technical Guide to the Synthesis and Characterization of 7-Methyl-4-nitroquinoline 1-oxide. Benchchem. (URL not available)

- 7-Nitroquinoline | 613-51-4. Benchchem. (URL not available)

- (PDF) Design, Synthesis, And Pharmacological Evaluation Of 7- Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline- 4(3H)-One Derivatives As Potential Anti-Inflammatory Agents.

- Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- Application Notes and Protocols: 6-Nitroquinazoline as a Versatile Building Block in Organic Synthesis for Drug Discovery. Benchchem. (URL not available)

- Synthetic route for the synthesis of quinazoline derivatives (7–27).

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (URL not available)

- 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. (URL not available)

- 6-Nitro-7-tosylquinazolin-4(3H)-one. Semantic Scholar. (URL not available)

- detailed synthesis protocol for 6-Nitroquinazoline. Benchchem. (URL not available)

- Synthesis of quinazolines. Organic Chemistry Portal. (URL not available)

- This compound | C8H5N3O2 | CID 600250. PubChem. (URL not available)

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. (URL not available)

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL not available)

- Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. (URL not available)

- Importance of quinazoline and quinazolinone derivatives in medicinal chemistry | Request PDF.

- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. (URL not available)

- CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (URL not available)

Sources

- 1. This compound | C8H5N3O2 | CID 600250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide on the Biological Activities of 7-Nitroquinazoline Compounds for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold and the Strategic Role of the 7-Nitro Moiety

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent ability to interact with a multitude of biological targets has led to the development of numerous therapeutic agents across diverse disease areas, including oncology, infectious diseases, and inflammation.[2][3] This guide delves into a specific, highly versatile subclass: 7-nitroquinazoline compounds.

The introduction of a nitro group at the 7-position is not a trivial substitution. As a potent electron-withdrawing group, it fundamentally alters the electronic landscape of the quinazoline core, significantly influencing its reactivity and intermolecular interactions with biological macromolecules.[4] Furthermore, the 7-nitro group serves as a crucial synthetic handle, readily transformable into an amino group, which opens a gateway for extensive derivatization and the application of structure-activity relationship (SAR) studies.[5] This guide provides an in-depth, technically-focused exploration of the biological activities of this compound derivatives, with a primary focus on their well-established role as anticancer agents and emerging potential in other therapeutic fields. We will dissect their mechanisms of action, analyze critical SAR insights, and provide robust experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: The Anticancer Potential of 7-Nitroquinazolines: A Mechanistic Deep Dive

The most profound and extensively documented biological activity of this compound derivatives is their potent anticancer efficacy. This activity is predominantly driven by their ability to inhibit key enzymes in oncogenic signaling pathways.

Mechanism of Action: Precision Targeting of Oncogenic Kinases

A significant number of this compound analogues function as inhibitors of protein tyrosine kinases, which are critical mediators of cell signaling pathways that are often dysregulated in cancer.[6]

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The EGFR is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[7][8] Its aberrant activation, through mutation or overexpression, is a key driver in numerous cancers, including non-small-cell lung cancer (NSCLC) and breast cancer.[8][9]

Many 4-anilino-7-nitroquinazoline derivatives are designed to function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the EGFR kinase domain. This binding prevents the phosphorylation of downstream substrates, thereby blocking the pro-survival signals propagated through pathways like the PI3K-Akt and Ras-Raf-MEK-ERK cascades.[6][8] The quinazoline nitrogen atoms often form crucial hydrogen bonds with key residues in the hinge region of the kinase, such as Met793, anchoring the inhibitor in the active site.[10] The 7-nitro group contributes to the overall electronic profile that favors this high-affinity binding.

Notably, research has focused on developing inhibitors that are selective for mutant forms of EGFR (e.g., L858R, Del19) over the wild-type (WT) enzyme, a strategy aimed at maximizing therapeutic efficacy while minimizing toxicity associated with inhibiting WT EGFR in healthy tissues.[9][11][12]

Caption: EGFR signaling pathway and the site of action for this compound inhibitors.

Dual Kinase Inhibition: A Multi-pronged Attack

To combat the complexity and redundancy of cancer signaling networks, researchers have developed dual inhibitors that target multiple kinases simultaneously. A notable strategy involves the dual inhibition of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] This approach concurrently stifles tumor cell proliferation (via EGFR blockade) and cuts off the tumor's blood supply by inhibiting angiogenesis (via VEGFR-2 blockade). Novel derivatives, such as those incorporating a 3-nitro-1,2,4-triazole moiety at the C-7 position of the quinazoline core, have demonstrated potent dual inhibitory activity.[11]

Structure-Activity Relationship (SAR) Analysis

The anticancer potency of this compound compounds is exquisitely sensitive to their substitution patterns. A deep understanding of SAR is critical for rational drug design.

-

C4-Position: This position is paramount for kinase inhibitory activity. The introduction of a substituted anilino (phenylamino) group is a classic and highly effective strategy for EGFR targeting. The nature and position of substituents on this aniline ring can fine-tune potency and selectivity.[14]

-

C7-Position: The 7-nitro group itself is a key feature. Its electron-withdrawing nature influences the acidity of the N1 proton and the overall binding affinity. As mentioned, this position also serves as a critical anchor point for linking other pharmacophores, such as in the development of dual EGFR/VEGFR2 inhibitors.[11]

-

C6-Position: Substitutions at the C6-position, often in concert with C7 modifications, are crucial for modulating activity. Small, electron-donating alkoxy groups (e.g., methoxy) at the C6 and C7 positions are common features in many potent EGFR inhibitors, enhancing interactions within the ATP-binding pocket.[6][14]

-

C2-Position: While less explored than the C4 position for kinase inhibition, modifications at the C2-position can also influence the biological activity profile of the quinazoline scaffold.

Table 1: Representative this compound Derivatives and their Anticancer Activity

| Compound Class | Target(s) | Example IC₅₀ | Cell Line(s) | Reference |

| 4-Anilino-7-(2-nitroimidazole)quinazoline | EGFR-TK | 0.47 nM | A549, HT-29 | [14] |

| 4-Anilino-7-(3-nitro-1,2,4-triazole)quinazoline | EGFR / VEGFR-2 | EGFR: 0.37 - 12.93 nM | Multiple | [11] |

| 4-(Phenylpiperidine)-7-cyano-anilinoquinazoline* | EGFR | 3.62 nM | HepG2, A549, MCF-7 | [14] |

*Note: This example features a cyano group, another electron-withdrawing group, highlighting the importance of substitution at this position.

Part 2: Emerging Biological Activities of 7-Nitroquinazolines

While the anticancer properties of 7-nitroquinazolines are well-established, the versatility of this scaffold extends to other therapeutic areas, most notably in antimicrobial research.

Antimicrobial Properties

The rise of antimicrobial resistance necessitates the discovery of novel bactericides with new mechanisms of action. Quinazoline derivatives have emerged as a promising class of antimicrobial agents.[1][15] A recent study on a series of quinazoline derivatives identified a potent compound (7a) with significant activity against Xanthomonas oryzae pv. oryzae (Xoo), a devastating bacterial pathogen in rice.[16]

Mechanistic studies revealed that this compound targets and inhibits β-ketoacyl-ACP synthase (FabF), a crucial enzyme in the bacterial fatty acid synthesis (FAS) pathway.[16] Inhibition of FabF disrupts the production of essential fatty acids, leading to compromised cell membrane integrity and ultimately, bacterial cell death. This represents a distinct and compelling mechanism of action that could be exploited for the development of new antibiotics based on the this compound scaffold.

Caption: Proposed antimicrobial mechanism via inhibition of the FabF enzyme.[16]

Part 3: Foundational Experimental Protocols

To facilitate the exploration and validation of this compound compounds, this section provides trusted, step-by-step protocols for their synthesis and biological evaluation. These protocols are designed to be self-validating, with clear endpoints and quality control considerations.

General Synthesis of a 4-Chloro-7-Nitroquinazoline Intermediate

The 4-chloro-7-nitroquinazoline is a pivotal intermediate, allowing for nucleophilic substitution at the C4 position to generate diverse libraries of compounds.

Rationale: This multi-step synthesis begins with a commercially available anthranilic acid derivative. The cyclization to form the quinazolinone ring is a standard and robust reaction. Chlorination using a strong agent like thionyl chloride or phosphorus oxychloride is a reliable method to activate the C4 position for subsequent derivatization.

Step-by-Step Protocol:

-

Step 1: Cyclization to form 7-Nitroquinazolin-4(3H)-one.

-

To a solution of 2-amino-4-nitrobenzoic acid (1.0 eq) in formamide (10 vol), add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Heat the reaction mixture to 150-160 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Add water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield 7-nitroquinazolin-4(3H)-one.[5]

-

-

Step 2: Chlorination to form 4-Chloro-7-nitroquinazoline.

-

Suspend 7-nitroquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 vol).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours, monitoring by TLC. The suspension should become a clear solution.

-

Cool the reaction to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to afford 4-chloro-7-nitroquinazoline.

-

Caption: Synthetic workflow for a key 4-chloro-7-nitroquinazoline intermediate.

In Vitro Cell-Based Antiproliferative Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric, reliable, and widely used method to assess the cytotoxic or antiproliferative effects of a compound. It measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan, the amount of which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency.[17]

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound test compound in DMSO.

-

Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Conclusion and Future Perspectives

This compound compounds represent a robust and highly adaptable chemical scaffold with proven success in the realm of anticancer drug discovery, particularly as kinase inhibitors. The strategic placement of the nitro group not only contributes directly to the binding affinity for targets like EGFR but also provides a versatile point for synthetic elaboration to tune potency, selectivity, and pharmacokinetic properties.

The future of this compound class is bright. Key areas for future investigation include:

-

Designing for Selectivity: Continued rational design of derivatives with high selectivity for resistance-conferring mutant kinases (e.g., EGFR T790M/C797S) remains a critical goal in oncology.[12]

-

Exploring New Therapeutic Arenas: The demonstrated antimicrobial activity via a novel mechanism of action warrants significant exploration.[16] Screening this compound libraries against a broader panel of bacterial and fungal pathogens could uncover new lead compounds.

-

Prodrug and Delivery Strategies: The nitro group is amenable to bioreduction under hypoxic conditions, a characteristic feature of solid tumors. This opens up exciting possibilities for designing hypoxia-activated prodrugs, where a non-toxic precursor is selectively converted to a potent cytotoxic agent within the tumor microenvironment.

By integrating mechanistic understanding, rigorous SAR analysis, and robust experimental validation, researchers can continue to unlock the full therapeutic potential of this compound compounds, paving the way for the next generation of targeted medicines.

References

- The Role of 7-Nitroquinazolin-4(3H)-one in Modern Chemical Synthesis. (URL: )

- Unraveling the Structure-Activity Relationship of 7-Chloro-6-nitroquinoline Analogs in Cancer Therapy - Benchchem. (URL: )

- An insight into the therapeutic potential of quinazoline deriv

- SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIV

- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: )

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - ResearchGate. (URL: [Link])

-

Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - NIH. (URL: [Link])

-

Structure activity relationship map of target compounds. Red indicates... - ResearchGate. (URL: [Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. (URL: [Link])

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL: [Link])

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: [Link])

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC - NIH. (URL: [Link])

-

Quinoline compounds and their derivatives have a vast distribution in... - ResearchGate. (URL: [Link])

-

Synthetic route for the synthesis of quinazoline derivatives (7–27). - ResearchGate. (URL: [Link])

-

An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. (URL: [Link])

-

Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - NIH. (URL: [Link])

-

Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery - PubMed Central. (URL: [Link])

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. (URL: [Link])

-

Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (URL: [Link])

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: [Link])

-

Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC - NIH. (URL: [Link])

-

Biological activities of recent advances in quinazoline - ResearchGate. (URL: [Link])

-

Recent advances in the biological activity of quinazoline - ResearchGate. (URL: [Link])

-

Quinazoline derivatives: synthesis and bioactivities - PMC - PubMed Central. (URL: [Link])

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. mdpi.com [mdpi.com]

- 12. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery: Activity-based protein profiling derived new target discovery of antibacterial quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of the 7-Nitroquinazoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the structural basis for ligands targeting a wide array of biological macromolecules. While 7-Nitroquinazoline itself is primarily a chemical intermediate, its core structure is integral to a multitude of synthetic derivatives exhibiting potent therapeutic activities. This technical guide provides an in-depth analysis of the potential therapeutic targets modulated by compounds derived from the this compound scaffold. The primary focus is on the inhibition of protein kinases, particularly those in the receptor tyrosine kinase (RTK) family, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical drivers of oncogenesis. Furthermore, this guide explores emerging targets, including tubulin, DNA repair enzymes, and drug efflux pumps. We will detail the mechanistic rationale, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols for target identification and validation, thereby offering a comprehensive resource for the development of next-generation therapeutics based on this versatile chemical framework.

The this compound Core: A Privileged Scaffold in Oncology

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The quinazoline core is a preeminent example of such a structure, with numerous derivatives approved by the U.S. Food and Drug Administration (FDA) as anticancer drugs, including gefitinib, erlotinib, and afatinib.[1] These molecules typically function as ATP-competitive inhibitors of protein kinases.[2]

The therapeutic versatility of the quinazoline scaffold is heavily influenced by the nature and position of its substituents.[3] Modifications at positions 4, 6, and 7 are particularly critical for modulating target specificity and potency.[2] The introduction of a nitro (-NO₂) group at the 7-position, creating the this compound scaffold, serves as a key building block for derivatives with significant biological activity. While this compound is not an active therapeutic agent on its own, its derivatives have been engineered to target several key proteins implicated in cancer progression.[4][5]

Primary Therapeutic Target Class: Protein Kinases

Protein kinases are enzymes that regulate a vast number of cellular processes, including proliferation, differentiation, and apoptosis.[6] Their aberrant activity is a well-established hallmark of cancer, making them highly attractive therapeutic targets.[7] Derivatives of the this compound scaffold have been extensively developed as potent kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.[8] Its over-activation, through mutation or overexpression, is a key driver in various cancers, most notably non-small-cell lung cancer (NSCLC).[1][9] The 4-anilinoquinazoline framework, a common feature in derivatives of the this compound core, is exceptionally well-suited for insertion into the ATP-binding pocket of the EGFR kinase domain.[2][8]

The development of EGFR inhibitors has progressed through multiple generations to overcome acquired resistance, often caused by mutations like T790M.[10] The design of novel 7-substituted quinazoline derivatives aims to enhance inhibitory activity against both wild-type and mutant forms of EGFR.[1] For instance, the introduction of a 2-nitroimidazole moiety at the 7-position of an anilinoquinazoline resulted in a compound with potent EGFR tyrosine kinase inhibitory activity (IC₅₀ = 0.47 nM).[2]

Signaling Pathway Interruption by Quinazoline Derivatives

Caption: A systematic workflow for validating therapeutic targets of novel compounds.

Detailed Protocol: Western Blot for EGFR Phosphorylation

This protocol describes a self-validating system to confirm that a this compound derivative inhibits EGFR activity within a cellular context.

Objective: To measure the inhibition of ligand-induced EGFR autophosphorylation in a cancer cell line (e.g., A549 NSCLC cells) following treatment with a test compound.

Methodology:

-

Cell Culture and Plating:

-

Culture A549 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed 1.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.

-

-

Serum Starvation and Compound Treatment:

-

The next day, aspirate the growth medium and wash the cells once with phosphate-buffered saline (PBS).

-

Replace the medium with serum-free RPMI-1640 and incubate for 18-24 hours. This crucial step reduces basal EGFR activity, ensuring a clean signal upon stimulation.

-

Prepare serial dilutions of the this compound derivative (e.g., 0.1, 1, 10, 100, 1000 nM) in serum-free medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Pre-treat the starved cells with the compound or vehicle for 2 hours.

-

-

Ligand Stimulation:

-

Stimulate the cells by adding human Epidermal Growth Factor (EGF) to a final concentration of 100 ng/mL for 15 minutes at 37°C. Leave one vehicle-treated well unstimulated as a negative control. The short stimulation time ensures the measurement of direct receptor phosphorylation rather than downstream effects.

-

-

Cell Lysis and Protein Quantification:

-

Immediately place plates on ice and aspirate the medium.

-

Wash cells twice with ice-cold PBS.

-

Add 150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail). The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples by diluting them to the same final concentration (e.g., 1.5 µg/µL) with lysis buffer and Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody against phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).

-

The next day, wash the membrane 3 times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

-

Validation and Data Analysis:

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR and a housekeeping protein like GAPDH or β-actin. This step is essential for validating the results.

-

Quantify the band intensity using software like ImageJ. Normalize the p-EGFR signal to the total EGFR signal for each lane.

-

Plot the normalized p-EGFR signal against the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

The this compound scaffold is a validated and highly valuable starting point for the design of targeted therapeutics, particularly in oncology. Its derivatives have demonstrated potent inhibitory activity against a range of clinically relevant protein kinases, including EGFR and VEGFR, as well as emerging targets like tubulin and PARP. The structure-activity relationships established for this class of compounds show that strategic modifications, especially at the 4 and 7-positions, are key to achieving high potency and target selectivity.

Future research should focus on developing derivatives that can overcome existing mechanisms of drug resistance, such as those targeting the C797S mutation in EGFR. Furthermore, exploring the potential of this compound-based compounds as inhibitors of novel targets outside of the kinase family could unlock new therapeutic applications. The continued integration of computational chemistry, structural biology, and robust preclinical validation will be essential to fully harness the therapeutic potential of this remarkable chemical scaffold.

References

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.

- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.

- Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.

- Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evalu

- This compound | C8H5N3O2 | CID 600250. PubChem - NIH.

- New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. PubMed Central.

- Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).

- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.

- Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PubMed Central.

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed.

- Quinazoline compounds as kinase inhibitors.

- 2,4-dichloro-7-nitroquinazoline. ChemicalBook.

- This compound. Ivy Fine Chemicals.

- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central.

- Therapeutic progression of quinazolines as targeted chemotherapeutic agents. PubMed.

- Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells.

- In silico target specific design of potential quinazoline-based anti-NSCLC agents. PubMed.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H5N3O2 | CID 600250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-dichloro-7-nitroquinazoline | 129112-65-8 [amp.chemicalbook.com]

- 6. US8785459B2 - Quinazoline compounds as kinase inhibitors - Google Patents [patents.google.com]

- 7. Therapeutic progression of quinazolines as targeted chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. In silico target specific design of potential quinazoline-based anti-NSCLC agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazoline Nucleus: A Legacy of Discovery and a Future in Precision Medicine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a cornerstone in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, culminating in the development of several life-saving therapeutics. This technical guide provides a comprehensive exploration of the discovery and historical evolution of quinazoline derivatives, from their initial synthesis to their current role in targeted therapies. We will delve into key synthetic milestones, elucidate the mechanisms of action of prominent quinazoline-based drugs, and provide detailed experimental protocols for the synthesis of this versatile scaffold.

Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Foundational Syntheses

The journey of the quinazoline nucleus began in the late 19th century, a period of fervent exploration in heterocyclic chemistry. The first documented synthesis of a quinazoline derivative is credited to Griess in 1869, who prepared 2-cyano-3,4-dihydro-4-oxoquinazoline through the reaction of anthranilic acid with cyanogen. However, it was the work of August Bischler and Lang in 1895 that reported the synthesis of the parent quinazoline molecule via the decarboxylation of its 2-carboxy derivative.[1] Shortly after, in 1903, Siegmund Gabriel developed a more practical route to the unsubstituted quinazoline, further opening the door for systematic investigation of this novel heterocyclic system.[1]

The Niementowski Quinazoline Synthesis: A Cornerstone Reaction

A pivotal moment in the history of quinazoline chemistry was the development of the Niementowski quinazoline synthesis in 1895.[2] This robust and versatile method involves the thermal condensation of anthranilic acid with an amide to produce 4-oxo-3,4-dihydroquinazolines (quinazolinones).[2][3] The simplicity and broad applicability of the Niementowski synthesis have cemented its status as a fundamental tool for accessing the quinazolinone core, a key pharmacophore in many biologically active molecules.[3][4]

The reaction mechanism is believed to initiate with the acylation of the amino group of anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization and dehydration yield the final quinazolinone product.[4]

Experimental Protocol: Classical Niementowski Synthesis of 2-Methyl-4(3H)-quinazolinone

Materials:

-

Anthranilic acid

-

Acetamide

-

Sand bath or high-temperature heating mantle

-

Round-bottom flask equipped with a reflux condenser and a thermometer

-

Ethanol

-

Deionized water

Procedure:

-

In a 100 mL round-bottom flask, combine a molar excess of acetamide with anthranilic acid (e.g., a 5:1 molar ratio).

-

Heat the mixture in a sand bath or using a heating mantle to a temperature of 180-200°C.

-

Maintain this temperature for 2-3 hours. The reaction mixture will melt and then gradually solidify.

-

Allow the reaction mixture to cool to room temperature.

-

Add hot ethanol to the flask to dissolve the product and transfer the solution to a beaker.

-

Slowly add hot deionized water to the ethanolic solution until turbidity is observed.

-

Allow the solution to cool to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Part 2: The Evolution of Synthetic Strategies: From Classical Reactions to Modern Innovations

While the Niementowski synthesis remains a valuable tool, the demand for more efficient, versatile, and environmentally benign methods has driven the evolution of quinazoline synthesis.

The Friedländer Synthesis: An Alternative Pathway

The Friedländer synthesis, though primarily known for quinoline synthesis, can be adapted for the preparation of quinazolines. This reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group.[5][6] The reaction is typically catalyzed by either an acid or a base and proceeds through an initial aldol condensation followed by cyclization and dehydration.[5][7]

Modern Synthetic Methodologies

The 21st century has witnessed a paradigm shift in synthetic organic chemistry, with a focus on sustainability and efficiency. This has led to the development of several modern approaches for quinazoline synthesis:

-

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly reduced reaction times for classical methods like the Niementowski synthesis, often from hours to minutes, while also improving yields.[3]

-